

# NEO212 Demonstrates Significant Efficacy in Preclinical Models of Cytarabine-Resistant Acute Myeloid Leukemia

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Compound of Interest		
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A novel therapeutic agent, NEO212, has shown potent anti-leukemic activity in preclinical models of acute myeloid leukemia (AML) that are resistant to the standard-of-care chemotherapy, cytarabine (AraC). Studies reveal that NEO212, a conjugate of perillyl alcohol (POH) and temozolomide (TMZ), effectively induces cell death in cytarabine-resistant AML cell lines and leads to long-term survival in animal models, suggesting a promising new therapeutic avenue for patients with relapsed or refractory AML.

Acute myeloid leukemia is a cancer of the blood and bone marrow characterized by the rapid growth of abnormal myeloid cells. While cytarabine is a cornerstone of AML treatment, the development of drug resistance is a major clinical challenge, leading to poor prognoses for many patients.[1][2] NEO212 has emerged as a potential solution, demonstrating efficacy in AML models that no longer respond to conventional therapy.

### Superior In Vitro Cytotoxicity Against Cytarabine-Resistant AML

NEO212 has been shown to be highly effective at killing AML cells in laboratory settings, including cell lines specifically selected for their high resistance to cytarabine. In a study comparing NEO212 to cytarabine in various U937 AML cell line sublines, the cytarabine-resistant lines (2C5, 4D9, and 6D10) exhibited 126-fold to over 4000-fold increased resistance to cytarabine compared to the parental U937 cells. In stark contrast, NEO212 maintained



potent cytotoxicity across all cell lines, with IC50 values (the concentration of a drug that kills 50% of the cells) remaining in a narrow and low micromolar range. This indicates that NEO212's mechanism of action is independent of the pathways that confer resistance to cytarabine.

Cell Line	Parent/Resista nt	Cytarabine (AraC) IC50 (µM)	NEO212 IC50 (μΜ)	Fold Resistance to AraC
U937	Parental	0.014	2.0	1x
2C5	Resistant	1.76	3.7	126x
4D9	Resistant	8.81	2.9	629x
6D10	Resistant	56.6	2.8	4043x
HL60	Parental	Not Specified	~5 or below	Not Applicable
KG1	Parental	Not Specified	~5 or below	Not Applicable
THP1	Parental	Not Specified	~50	Not Applicable

#### Compelling In Vivo Efficacy and Survival Benefit

The potent in vitro activity of NEO212 translated into significant survival benefits in animal models of cytarabine-resistant AML. In xenograft models using the highly AraC-resistant 6D10 cell line, mice treated with NEO212 showed a dramatic increase in survival compared to the control group. In one study, all mice in the control group succumbed to the disease within approximately 40 days, whereas all mice treated with NEO212 survived for the entire 300-day study period, suggesting a potentially curative effect.[3] Similar profound survival extensions were observed in other AML xenograft models, including those using U937 and 4D9 cell lines. [4]

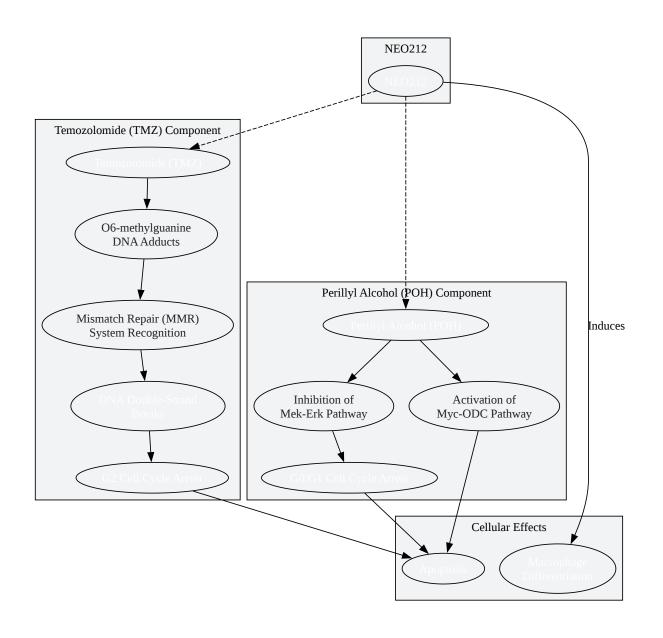


Animal Model	Treatment Group	Median Survival	Long-term Survival (>300 days)
AraC-resistant 6D10 Xenograft	Vehicle Control	~40 days	0%
NEO212	Not reached (all survived)	100%	
TMZ-resistant HL60 Xenograft	Vehicle Control	~25 days	0%
NEO212	Not reached (all survived)	100%	

## Mechanism of Action: A Dual-Pronged Attack on AML Cells

NEO212's efficacy stems from the combined actions of its two components, perillyl alcohol and temozolomide. This dual mechanism allows it to bypass the resistance pathways that render cytarabine ineffective.





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The perillyl alcohol component is known to induce G0/G1 cell cycle arrest and apoptosis, in part by inhibiting the Mek-Erk signaling pathway and activating the Myc-ODC apoptotic pathway.[1][5] The temozolomide component is a DNA alkylating agent that creates O6-methylguanine adducts in the DNA.[6] These adducts are recognized by the mismatch repair system, leading to futile repair cycles, DNA double-strand breaks, a G2 cell cycle arrest, and ultimately, apoptosis.[7][8] Furthermore, NEO212 has been observed to induce macrophage differentiation in AML cells, a process that is incompatible with continued proliferation.[9]

#### **Comparison with Other Salvage Therapies**

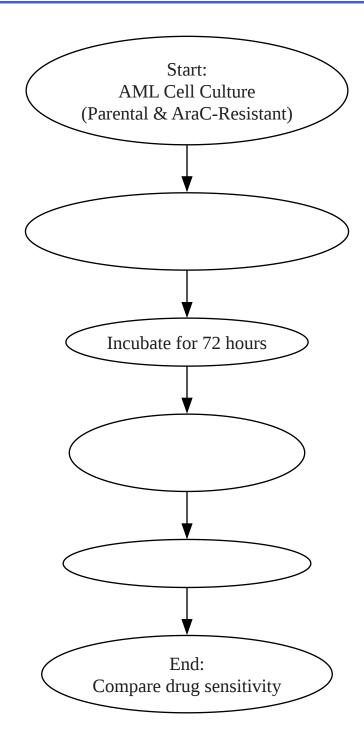
For patients with relapsed or refractory AML, several salvage chemotherapy regimens are used, though with limited success. The data for NEO212 in preclinical models appears promising when compared to the clinical outcomes of some of these alternative therapies.

Therapy	Population	Complete Remission (CR) Rate	Median Overall Survival (OS)
NEO212 (preclinical)	AraC-resistant AML mouse models	Not applicable (curative intent)	Not reached (>300 days)
Vosaroxin + Cytarabine	Relapsed/Refractory AML (≥60 years)	25.8%	6.5 months
Venetoclax + Hypomethylating Agent	Relapsed/Refractory AML	53% (CR + CRi)	13.1 months
FLAG-IDA	Relapsed/Refractory AML	~48%	~4 months
MEC	Relapsed/Refractory AML	~48%	~4 months

CRi: Complete Remission with incomplete hematologic recovery.

# **Experimental Protocols**In Vitro Cytotoxicity Assays





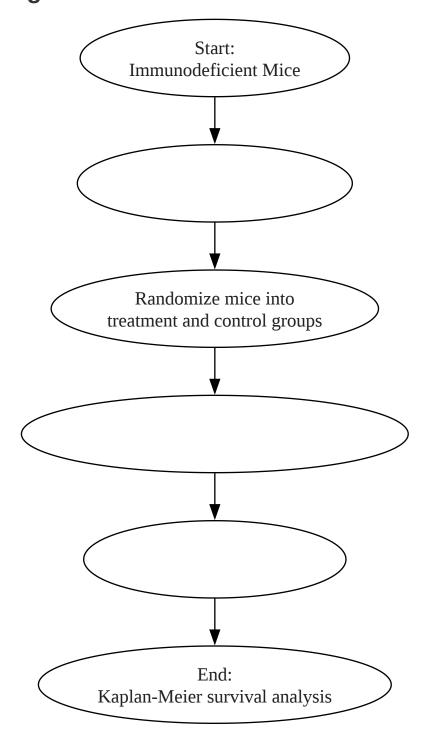
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Human AML cell lines, including U937, HL60, KG1, THP1, and their cytarabine-resistant counterparts, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% antibiotics.[10][11] For cytotoxicity assays, cells were seeded in 96-well plates and treated with a range of concentrations of NEO212 or cytarabine. After a 72-hour incubation



period, cell viability was determined using the MTT assay. The concentration of drug that resulted in 50% inhibition of cell growth (IC50) was calculated from dose-response curves.[12]

#### In Vivo Xenograft Studies



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Immunodeficient mice were injected with human cytarabine-resistant AML cells (e.g., 5 x 10<sup>4</sup> 6D10 cells intraperitoneally).[3] Several days after implantation, mice were randomized into treatment and control groups. NEO212 was administered via oral gavage at a dose of 25 mg/kg daily for 5 consecutive days, constituting one treatment cycle.[3][4] Animals received two to three cycles of treatment with intermittent breaks. The control group received a vehicle solution. Animal survival was monitored daily, and the data was analyzed using Kaplan-Meier survival curves.[4]

#### **Establishment of Cytarabine-Resistant Cell Lines**

Cytarabine-resistant AML cell lines were generated by continuous exposure of the parental cell lines to gradually increasing concentrations of cytarabine over a period of up to a year.[13] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug. The level of resistance was confirmed by comparing the IC50 of the resistant sublines to that of the parental cells.

In conclusion, the preclinical data for NEO212 in cytarabine-resistant AML models is highly encouraging. The agent's potent and selective cytotoxicity, coupled with its remarkable in vivo efficacy and a mechanism of action that appears to circumvent common resistance pathways, positions NEO212 as a strong candidate for further clinical development in the treatment of relapsed and refractory AML.

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